Sorafenib-glucosamine
Description
Properties
Molecular Formula |
C26H24ClF3N4O8 |
|---|---|
Molecular Weight |
612.94 |
Appearance |
Solid powder |
Synonyms |
Sorafenibglucosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
Origin of Product |
United States |
Scientific Research Applications
Enhanced Antitumor Activity
Research indicates that glucosamine enhances the antitumor effects of sorafenib, suggesting a synergistic relationship that could be beneficial in clinical applications. In vitro studies have shown that glucosamine-modified formulations of sorafenib can significantly inhibit the proliferation of liver cancer cells (HepG2) and suppress cyclin D1 expression, which is crucial for cell cycle regulation .
Drug Delivery Systems
The development of drug delivery systems utilizing sorafenib-glucosamine has been a major focus. For instance, reduction-responsive polymeric micelles have been created to enhance the targeting and release of sorafenib specifically in tumor environments. These micelles leverage the over-expression of glucose transporters on liver cancer cells to improve drug accumulation at the tumor site . The cumulative release of sorafenib from these micelles in a simulated tumor microenvironment reached approximately 94.76% within 48 hours, demonstrating their potential for effective drug delivery .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic properties of this compound are being actively studied to understand how glucosamine influences the absorption, distribution, metabolism, and excretion of sorafenib. Initial findings suggest that glucosamine may improve the solubility and stability of sorafenib, leading to better therapeutic outcomes compared to traditional formulations. The dual-action mechanism combines the potent anticancer activity of sorafenib with the metabolic benefits of glucosamine, aiming to enhance efficacy while minimizing adverse effects associated with conventional chemotherapy regimens.
Clinical Case Studies
A notable case-control study evaluated the efficacy of sorafenib in patients with hepatocellular carcinoma (HCC) recurrence post-liver transplantation. The results indicated that patients receiving sorafenib had significantly improved median survival rates compared to those receiving best supportive care (21.3 months vs. 11.8 months) . Although this study did not specifically focus on this compound, it underscores the importance of sorafenib's role in cancer treatment and sets a foundation for future studies involving its glucosamine conjugate.
Comparative Analysis with Other Compounds
To contextualize the unique properties of this compound, a comparison with other kinase inhibitors is useful:
| Compound | Description | Unique Features |
|---|---|---|
| Sorafenib | Multi-kinase inhibitor used for cancer treatment | Targets multiple kinases involved in tumor growth |
| Glucosamine | Amino sugar with anti-inflammatory properties | Enhances cellular metabolism and may reduce side effects |
| Sunitinib | Another multi-kinase inhibitor | Primarily targets vascular endothelial growth factor receptors |
| Pazopanib | Kinase inhibitor for renal cell carcinoma | Similar action mechanism but different target specificity |
| Regorafenib | Multi-kinase inhibitor for colorectal cancer | Broader spectrum of kinase targets compared to sorafenib |
This compound's uniqueness lies in its ability to combine potent anticancer activity with metabolic benefits, potentially offering an improved therapeutic profile over existing treatments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Glucosamine vs. Chondroitin Sulfate
Chondroitin sulfate (CS), like glucosamine, is a glycosaminoglycan used in OA management. Both compounds are often combined, though evidence for synergistic effects remains debated:
Key studies:
- A 2017 analysis found that 30% of glucosamine-chondroitin combinations contained non-sulfated glucosamine, contrary to labeling claims .
Glucosamine vs. NSAIDs (Ibuprofen, Celecoxib)
NSAIDs are first-line OA treatments but carry cardiovascular and gastrointestinal risks. Glucosamine offers a safer profile with comparable efficacy in mild OA:
Key studies:
- Thie et al. (2001): Glucosamine and ibuprofen showed equivalent pain relief in temporomandibular joint arthritis, but ibuprofen had more adverse effects .
- Celecoxib-glucosamine combinations reduced cartilage degradation in vitro by 40% compared to monotherapy .
Glucosamine vs. Methylsulfonylmethane (MSM) and Diacerein
MSM and diacerein are often combined with glucosamine in nutraceuticals:
Glucosamine vs. Other Forms (N-Acetylglucosamine, Glucomannan)
Preparation Methods
Materials and Synthesis
The glucosamine-modified copolymer AG-PEG-SS-PCL (APSP) serves as the backbone for this delivery system. The synthesis involves conjugating glucosamine (AG) to a polyethylene glycol-polycaprolactone (PEG-PCL) block copolymer via a disulfide (SS) linker, enabling glutathione (GSH)-responsive drug release. Sorafenib is encapsulated into micelles using the thin film hydration method:
-
Dissolution : AG-PEG-SS-PCL and Sorafenib are dissolved in a volatile organic solvent (e.g., chloroform).
-
Film Formation : The solvent is evaporated under reduced pressure using a rotary evaporator, leaving a thin polymer-drug film.
-
Hydration : The film is hydrated with phosphate-buffered saline (PBS, pH 7.4) at 37°C, followed by sonication to form micelles.
-
Filtration : The micellar dispersion is filtered through a 0.22 μm membrane to remove aggregates.
Characterization and Optimization
Dynamic light scattering (DLS) reveals micelle sizes typically below 200 nm, with a polydispersity index (PDI) < 0.3, ensuring uniform distribution. Zeta potential measurements indicate slight negative surface charges, enhancing colloidal stability. Encapsulation efficiency exceeds 80%, attributed to hydrophobic interactions between Sorafenib and the PCL core.
Table 1: In Vitro Release Profile of SF-APSP Micelles
| Condition | Cumulative Release (48 h) |
|---|---|
| Simulated Tumor (pH 7.4 + 10 mM GSH) | 94.76 ± 1.78% |
| Physiological (pH 7.4) | 20.32 ± 1.67% |
The GSH-triggered disulfide bond cleavage enables rapid drug release in tumor microenvironments, minimizing premature leakage in systemic circulation.
Chitosan-Modified PLGA Nanoparticles via Emulsion-Solvent Evaporation
Formulation Design
Chitosan, a glucosamine-derived polysaccharide, enhances cellular uptake by interacting with negatively charged cell membranes. This method involves:
-
Organic Phase : PLGA and Sorafenib dissolved in ethyl acetate.
-
Aqueous Phase : Chitosan (0.2% w/v) in 1% acetic acid with poloxamer as a stabilizer.
-
Emulsification : The organic phase is added dropwise to the aqueous phase under magnetic stirring, forming an oil-in-water emulsion.
-
Solvent Evaporation : Ethyl acetate is removed by overnight stirring, followed by centrifugation (12,000 rpm, 15 min) to isolate nanoparticles.
-
Lyophilization : Nanoparticles are freeze-dried for 48 h to improve stability.
Critical Process Parameters
-
Chitosan Concentration : 0.2% (w/v) optimizes surface charge (+25 mV) and mucoadhesion.
-
Poloxamer Content : 1% (w/v) reduces interfacial tension, yielding nanoparticles with ~150 nm diameter and PDI < 0.2.
-
Drug-Polymer Ratio : 1:10 (Sorafenib:PLGA) achieves 70–75% encapsulation efficiency.
Table 2: Key Properties of PLGA-Chitosan Nanoparticles
Comparative Analysis of Preparation Methods
Release Kinetics and Targeting Efficiency
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for Sorafenib-glucosamine conjugates, and how can researchers ensure structural fidelity during characterization?
- Methodological Answer : this compound synthesis typically involves coupling Sorafenib (a kinase inhibitor) to glucosamine via chemical conjugation, such as carbodiimide-mediated amide bond formation. To ensure structural fidelity, employ nuclear magnetic resonance (NMR) for confirming bond formation (e.g., disappearance of amine protons in glucosamine) and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Additionally, use Fourier-transform infrared spectroscopy (FTIR) to track functional group changes (e.g., carbonyl stretches) .
Q. How can researchers address batch-to-batch variability in this compound formulations during preclinical studies?
- Methodological Answer : Implement strict quality control protocols, including:
- High-performance liquid chromatography (HPLC) with UV detection to quantify Sorafenib and glucosamine ratios.
- Differential scanning calorimetry (DSC) to assess crystallinity and stability.
- Raw material standardization (e.g., using USP-verified glucosamine sulfate to minimize contamination risks) .
Q. What in vitro models are suitable for evaluating the anticancer efficacy of this compound?
- Methodological Answer : Use hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, Huh7) for initial screening, as Sorafenib is FDA-approved for HCC. Employ assays like:
- MTT or CellTiter-Glo® for viability.
- Wound healing/transwell assays for migration inhibition.
- Flow cytometry to quantify apoptosis (Annexin V/PI staining). Include glucosamine-only controls to isolate synergistic effects .
Advanced Research Questions
Q. How should researchers design pharmacokinetic (PK) and pharmacodynamic (PD) studies for this compound to account for glucosamine’s metabolic interference?
- Methodological Answer :
- PK Design : Administer this compound in rodent models and collect plasma/tissue samples at timed intervals. Use LC-MS/MS to differentiate free Sorafenib from the conjugate. Monitor glucosamine’s impact on insulin signaling via blood glucose assays .
- PD Design : Measure downstream kinase inhibition (e.g., RAF, VEGFR2) using phospho-specific antibodies in tumor lysates. Compare results to Sorafenib-only cohorts to assess glucosamine’s modulation .
Q. What statistical approaches are recommended for analyzing contradictory data in this compound combination therapy studies?
- Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) for synergy quantification. Use multivariate regression to adjust for confounding variables (e.g., glucosamine batch variability). Validate findings across multiple cell lines and animal models to distinguish compound-specific effects from experimental noise .
Q. How can researchers optimize this compound’s bioavailability in vivo given glucosamine’s solubility limitations?
- Methodological Answer :
- Test salt forms (e.g., glucosamine hydrochloride vs. sulfate) for enhanced solubility.
- Develop nanoformulations (e.g., liposomes or polymeric nanoparticles) to improve circulation time. Characterize using dynamic light scattering (DLS) and in vivo imaging (e.g., fluorescent tagging) .
Q. What strategies mitigate off-target toxicity risks in this compound studies, particularly in diabetic models?
- Methodological Answer :
- Pre-screen glucosamine batches for endotoxins (LAL assay) and heavy metals (ICP-MS).
- In diabetic models, pair this compound with continuous glucose monitoring and HbA1c measurements. Use glucosamine-free Sorafenib as a control to isolate metabolic effects .
Q. How should compendial standards (e.g., USP) guide the validation of this compound formulations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
